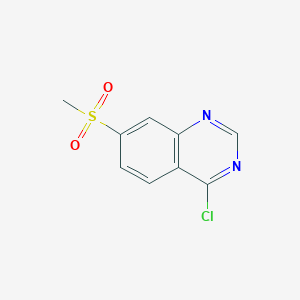
4-Chloro-7-(methylsulfonyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(methylsulfonyl)quinazoline is a chemical compound that belongs to the class of quinazolines . It is used in laboratory research and the manufacture of chemical compounds .
Synthesis Analysis
Quinazoline derivatives, including this compound, are synthesized through various methods. These methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . The reaction mixture was subsequently stirred at 115° C. for 2 h .Applications De Recherche Scientifique
4-Chloro-7-(methylsulfonyl)quinazoline is widely used in scientific research due to its ability to form stable complexes with metal ions. It is used in a variety of applications, including catalysis, drug delivery, and as a precursor for other compounds. This compound is also used in the synthesis of other quinazoline derivatives, such as 5,6-dihydro-4H-thieno[3,2-d]pyrimidine-4-ones.
Mécanisme D'action
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to interact with various biological targets . These targets are often involved in a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the structural features of the quinazoline derivative.
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . The affected pathways and their downstream effects would depend on the specific targets of the quinazoline derivative.
Result of Action
Given the diverse pharmacological activities of quinazoline derivatives, the effects could range from changes in cellular signaling to alterations in gene expression .
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-7-(methylsulfonyl)quinazoline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is relatively non-toxic and has a low risk of environmental contamination. However, this compound is sensitive to light and air, and it can be difficult to store and handle.
Orientations Futures
The potential future directions for 4-Chloro-7-(methylsulfonyl)quinazoline are numerous. It could be used as a catalyst in a variety of reactions, such as the synthesis of other quinazoline derivatives. Additionally, it could be used as a drug delivery system, or as a precursor for other compounds. Additionally, further research could be done to explore its potential use as an inhibitor of acetylcholinesterase, as well as its potential effects on behavior. Finally, further research could be done to explore the potential use of this compound in the development of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
The synthesis of 4-Chloro-7-(methylsulfonyl)quinazoline involves the reaction of 4-chloro-7-nitroquinazoline with methylsulfonyl chloride in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution at temperatures between 0-35°C. The reaction is typically complete within one hour. The product is a white crystalline solid, which is then purified by recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-7-methylsulfonylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQXEVXIBNUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

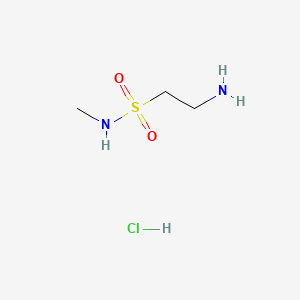

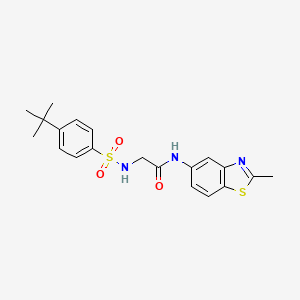
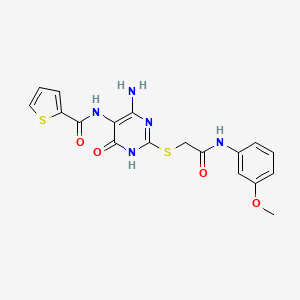
![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)
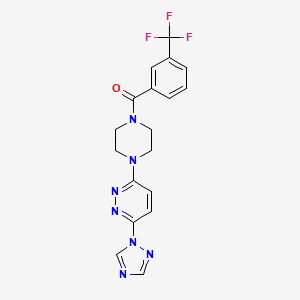
![5-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-pyran-2-one oxalate](/img/structure/B2455901.png)
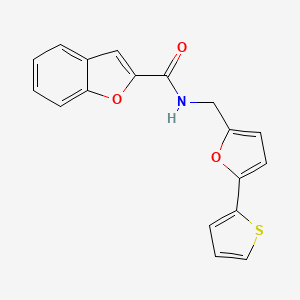

![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)



![2-[(2-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2455914.png)